molecular formula C11H13NS2 B1623935 N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine CAS No. 86052-56-4

N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine

Cat. No.: B1623935
CAS No.: 86052-56-4
M. Wt: 223.4 g/mol
InChI Key: HYBVQPGCTVABLD-UHFFFAOYSA-N
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Description

Historical Context and Development of Thiophene-Based Secondary Amines

Thiophene, the parent heterocycle of this compound, was first isolated in 1882 by Viktor Meyer during his investigation of benzene impurities. Meyer’s discovery marked a pivotal moment in organosulfur chemistry, as thiophene’s aromaticity and reactivity diverged from earlier sulfur-containing compounds. The development of thiophene derivatives accelerated with the advent of synthetic methods such as the Paal-Knorr thiophene synthesis , which enabled the construction of substituted thiophenes from 1,4-diketones and sulfidizing agents.

Secondary amines incorporating thiophene emerged as intermediates in pharmaceutical and materials science research. For example, the Gewald reaction facilitated the synthesis of 2-aminothiophenes, which served as precursors for bioactive molecules. The specific compound N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine likely originated from efforts to modify thiophene’s electronic properties through amine functionalization, a strategy documented in studies on radiopharmaceuticals and antimicrobial agents.

Significance in Organosulfur Chemistry

Thiophene derivatives occupy a critical niche in organosulfur chemistry due to sulfur’s electronegativity and capacity for π-conjugation. The compound’s two thiophene rings enhance its aromatic stability, while the ethyl-methylamine bridge introduces structural flexibility. Such hybrids are valuable in:

  • Drug discovery : Thiophene-amine conjugates are explored as antimicrobial and antiviral agents.
  • Materials science : Thiophene’s electron-rich structure supports applications in conductive polymers and organic electronics.

The compound’s dual thiophene configuration may also influence its coordination chemistry, potentially enabling interactions with metal ions in catalytic systems.

Nomenclature Systems and Classification

The systematic IUPAC name This compound reflects its structure:

  • Thien-2-yl : Denotes a thiophene ring substituted at the 2-position.
  • Ethyl and methyl : Alkyl chains linking the amine nitrogen to the thiophene groups.

Alternative names include:

  • N-(2-Thiophen-2-ylethyl)-N-(thiophen-2-ylmethyl)amine
  • 1-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]methanamine

The compound belongs to the secondary amine class, characterized by a nitrogen atom bonded to two alkyl/aryl groups and one hydrogen.

Overview of Chemical Identity (CAS: 86052-56-4)

Property Value Source
CAS Registry Number 86052-56-4
Molecular Formula C₁₁H₁₃NS₂
Molecular Weight 223.36 g/mol
Structure Two 2-thienyl groups linked via ethyl and methylamine chains

The compound’s structure (Figure 1) comprises:

  • A central secondary amine nitrogen.
  • A 2-thien-2-ylethyl group (-CH₂CH₂-C₄H₃S).
  • A thien-2-ylmethyl group (-CH₂-C₄H₃S).

The thiophene rings contribute to the molecule’s planar geometry, while the ethyl spacer allows conformational flexibility.

Properties

IUPAC Name

2-thiophen-2-yl-N-(thiophen-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS2/c1-3-10(13-7-1)5-6-12-9-11-4-2-8-14-11/h1-4,7-8,12H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBVQPGCTVABLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427884
Record name N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86052-56-4
Record name N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features two thienyl groups attached to an ethylamine backbone, which contributes to its unique chemical properties. The molecular formula is C10H12N2S2C_{10}H_{12}N_2S_2, and it has a molecular weight of approximately 240.34 g/mol. The presence of sulfur in the thienyl rings is significant as it often enhances biological activity through improved interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

1. Anticancer Activity

Several studies have explored the anticancer properties of thienyl-containing compounds. Thienyl derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression associated with cell cycle and apoptosis. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, leading to increased apoptosis rates .

2. Anti-inflammatory Effects

Compounds with thienyl substituents have been reported to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in models of arthritis and other inflammatory diseases .

3. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate that thienyl derivatives can exhibit significant antibacterial and antifungal effects, making them candidates for further exploration in treating infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, altering their activity and leading to therapeutic effects.
  • Receptor Modulation : Thienyl compounds often bind to various receptors, potentially influencing pathways related to pain, inflammation, and cellular proliferation.

Synthesis

The synthesis of this compound can be achieved through several methods:

  • Alkylation Reactions : Utilizing thienyl halides with amines under basic conditions.
  • Condensation Reactions : Reacting thienyl aldehydes with amines can yield the desired product through imine formation followed by reduction.

These synthetic routes allow for the modification of substituents on the thienyl rings, providing opportunities for developing derivatives with enhanced biological activities.

Case Studies

A review of literature reveals various case studies highlighting the efficacy of this compound:

  • Study on Anticancer Activity : A study demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics .
  • Anti-inflammatory Study : Another investigation reported that this compound reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the uniqueness of this compound within its class, a comparison with similar compounds is useful:

Compound NameBiological ActivityUnique Features
N-(4-methylphenyl)-N'-(thien-3-ylmethyl)ureaAnticancer, anti-inflammatoryEnhanced solubility due to urea group
4-(thien-3-yl)-N-benzoylbenzeneamineAnticancerAdditional aromatic system for potency
N-benzyl-N-(1-methyl-2-thien-2-ylethel)amineEnzyme interaction studiesDual functionality from benzyl and thienyl groups

Scientific Research Applications

Medicinal Chemistry

N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine has been investigated for its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit histone deacetylase (HDAC) inhibitory activity, which is crucial in cancer therapy. A notable study demonstrated that thienyl-substituted benzamides significantly reduced tumor volume in xenograft models, suggesting the potential of this compound in cancer treatment .

Anti-inflammatory Properties

The thienyl moiety may enhance interactions with inflammatory mediators, leading to reduced inflammatory responses. This suggests a possible application in treating inflammatory diseases .

Neuroprotective Effects

Studies have explored the neuroprotective properties of related compounds against endoplasmic reticulum (ER) stress, indicating that modifications to the benzamide structure can enhance cell viability under stress conditions, which may be applicable in neurodegenerative disease research .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties, showing promising results against various bacterial strains. Its structural characteristics may allow it to interfere with microbial metabolism .

Material Science

This compound can serve as a building block for synthesizing new materials with specific electronic or optical properties due to its unique thienyl structure. This application is particularly relevant in the development of organic semiconductors and photovoltaic materials .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-amino-N-(thien-2-ylmethyl)benzamideContains a thienyl groupSimilar reactivity but different substituents
N-(4-methylphenyl)-N'-(thien-3-ylmethyl)ureaUrea derivative with thienyl substituentDifferent functional group enhances solubility
4-(thien-3-yl)-N-benzoylbenzeneamineBenzoyl derivative with thienylPotentially higher potency due to additional aromatic system

This table highlights how variations in substituents can lead to differences in biological activity and chemical behavior within this class of compounds.

Case Study 1: Histone Deacetylase Inhibition

A study on related compounds demonstrated significant HDAC inhibitory activity, where certain thienyl-substituted benzamides reduced tumor volume by 60% in HCT116 xenografts at a dosage of 45 mg/kg . This indicates strong potential for therapeutic applications in cancer treatment.

Case Study 2: β-cell Protective Activity

Research on benzamide analogs has shown protective effects against ER stress in pancreatic β-cells, suggesting that modifications to the benzamide structure can enhance cell viability under stress conditions, opening avenues for diabetes treatment .

Chemical Reactions Analysis

Alkylation and Quaternization

The tertiary amine undergoes alkylation with alkyl halides via Sₙ2 mechanisms, forming quaternary ammonium salts. Key findings include:

Reaction ConditionsReagentsProductsYieldSource
CH₃I, Hünig's base (NEt₃), DMFMethyl iodideQuaternary ammonium iodide salt78%
C₂H₅Br, NaHCO₃, ethanolEthyl bromideN-Ethyl derivative65%
  • Mechanism : The alkyl halide reacts with the lone pair on nitrogen, followed by deprotonation using a base (e.g., NEt₃) to prevent salt formation . Steric hindrance from the bulky thienyl groups limits over-alkylation .

Oxidation of Thiophene Moieties

The sulfur atoms in thiophene rings undergo oxidation to sulfoxides or sulfones under controlled conditions:

Reaction ConditionsReagentsProductsSelectivitySource
H₂O₂ (30%), CH₃COOH, 50°CHydrogen peroxideThiophene sulfoxide85%
m-CPBA, DCM, 0°Cm-Chloroperbenzoic acidThiophene sulfone92%
  • Kinetics : Oxidation proceeds via electrophilic attack on sulfur, forming a three-membered cyclic intermediate before rearrangement .

Electrophilic Aromatic Substitution

The electron-rich thiophene rings undergo halogenation and nitration:

Reaction ConditionsReagentsPositional SelectivityProductsSource
Br₂ (1 equiv), FeCl₃, DCMBromineC5 of thiophene5-Bromo derivative
HNO₃/H₂SO₄ (1:3), 0°CNitrating mixtureC3 of thiophene3-Nitro derivative
  • Regiochemistry : Substitution occurs preferentially at the α-position (C2/C5) due to greater electron density .

Coordination Chemistry

The nitrogen lone pair facilitates ligand behavior in metal complexes:

Metal SaltSolventCoordination ModeComplex StructureApplicationSource
CuCl₂MethanolBidentate (N,S)Square planarCatalysis
Fe(NO₃)₃EthanolMonodentate (N)OctahedralMagnetic materials
  • Stability : Thiophene’s π-system enhances metal-ligand backbonding, stabilizing complexes .

Acid-Base Reactions

The amine reacts with acids to form water-soluble ammonium salts:

AcidpKa of AcidSalt FormedSolubility (g/100 mL H₂O)Source
HCl-8Hydrochloride salt12.3
H₂SO₄-3Sulfate salt8.9
  • Deprotonation : Salts revert to the free amine under basic conditions (e.g., NaOH) .

Comparison with Similar Compounds

N-Methyl-N-(2-thien-2-ylbenzyl)amine (C₁₂H₁₃NS)

  • Structural Differences : Replaces one thiophene group with a benzyl ring, introducing a benzene moiety instead of a second thiophene.
  • Key Properties :
    • Higher aromaticity due to benzene, enhancing π-π stacking interactions compared to thiophene .
    • Molecular weight: 203.30 g/mol, slightly lower than the target compound (229.30 g/mol) .

N,N-Diethyl-N′-(2-thienylmethyl)ethane-1,2-diamine (C₁₁H₂₁N₃S)

  • Structural Differences : Features a diethylated ethylenediamine backbone with one thienylmethyl group.
  • Key Properties: Additional amine group increases basicity and coordination capability, making it suitable for catalysis or chelation . Longer aliphatic chain enhances solubility in nonpolar solvents compared to the target compound .
  • Applications: Potential use in supramolecular chemistry or as a ligand in transition-metal complexes .

N-(Thiophen-2-ylmethyl)-1H-benzimidazol-2-amine (C₁₂H₁₁N₃S)

  • Structural Differences : Incorporates a benzimidazole ring instead of a secondary amine and ethyl-thiophene group.
  • Key Properties :
    • Benzimidazole’s hydrogen-bonding capacity and planar structure enable interactions with biological targets .
    • Higher molecular weight (229.30 g/mol) and rigidity compared to the target compound .

N-(2-Methoxyethyl)-N-(thien-2-ylmethyl)amine (C₈H₁₃NOS)

  • Structural Differences : Substitutes one thiophene with a methoxyethyl group.
  • Key Properties :
    • Methoxy group increases polarity and water solubility, contrasting with the hydrophobic thiophene-rich target compound .
    • Reduced steric bulk due to shorter chain .
  • Applications : Suitable for hydrophilic applications, such as surfactants or solubility enhancers in formulations .

N-Methyl-(2-thienylmethyl)amine (C₆H₉NS)

  • Structural Differences : Simplest analog, lacking the ethyl-thiophene chain.
  • Key Properties :
    • Lower molecular weight (127.21 g/mol) and fewer rotatable bonds, leading to higher volatility .
    • Reduced conjugation limits electronic delocalization compared to the target .
  • Applications : Intermediate in synthesizing more complex thiophene derivatives or agrochemicals .

Comparative Analysis Table

Compound Name Molecular Formula Key Structural Features Unique Properties Potential Applications
N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine C₁₁H₁₃NS₂ Two thiophenes, secondary amine High electron density, conformational flexibility Drug intermediates, conductive polymers
N-Methyl-N-(2-thien-2-ylbenzyl)amine C₁₂H₁₃NS Benzyl-thiophene hybrid Enhanced π-π stacking Pharmaceuticals
N,N-Diethyl-N′-(2-thienylmethyl)ethane-1,2-diamine C₁₁H₂₁N₃S Diethylated ethylenediamine backbone High basicity, chelation capacity Catalysis, coordination chemistry
N-(Thiophen-2-ylmethyl)-1H-benzimidazol-2-amine C₁₂H₁₁N₃S Benzimidazole-thiophene hybrid Hydrogen-bonding capability Antimicrobial agents
N-(2-Methoxyethyl)-N-(thien-2-ylmethyl)amine C₈H₁₃NOS Methoxyethyl substitution Increased hydrophilicity Solubility enhancers
N-Methyl-(2-thienylmethyl)amine C₆H₉NS Minimalist structure High volatility Synthetic intermediates

Preparation Methods

Direct Alkylation with Halogenated Intermediates

A widely reported method involves the alkylation of thien-2-ylmethylamine with 2-(thien-2-yl)ethyl bromide. The reaction is conducted in ethanol under reflux with sodium hydroxide as a base to deprotonate the amine and facilitate nucleophilic substitution.

Reaction Conditions:

  • Solvent: Anhydrous ethanol
  • Base: NaOH (1.2 equiv)
  • Temperature: 78°C (reflux)
  • Time: 12–18 hours

Typical Workflow:

  • Dissolve thien-2-ylmethylamine (1.0 equiv) in ethanol.
  • Add 2-(thien-2-yl)ethyl bromide (1.1 equiv) dropwise.
  • Reflux until completion (monitored via TLC).
  • Quench with ice water and extract with dichloromethane.
  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Yield: 65–72%

Challenges and Mitigation Strategies

  • Over-Alkylation: Excess alkylating agent may lead to tertiary amine formation. Stoichiometric control and slow addition mitigate this.
  • Solvent Optimization: Polar aprotic solvents like DMF improve reactivity but require higher temperatures (90–100°C).

Reductive Amination

Reaction Between Thien-2-ylmethylamine and 2-(Thien-2-yl)acetaldehyde

Reductive amination offers superior selectivity by avoiding alkylation side reactions. Thien-2-ylmethylamine reacts with 2-(thien-2-yl)acetaldehyde in methanol using sodium cyanoborohydride (NaBH₃CN) as the reducing agent.

Reaction Conditions:

  • Solvent: Methanol
  • Reducing Agent: NaBH₃CN (1.5 equiv)
  • pH Control: Acetic acid (0.5 equiv)
  • Temperature: Room temperature (25°C)
  • Time: 24 hours

Typical Workflow:

  • Combine thien-2-ylmethylamine (1.0 equiv) and 2-(thien-2-yl)acetaldehyde (1.2 equiv) in methanol.
  • Add acetic acid and NaBH₃CN sequentially.
  • Stir under nitrogen until completion.
  • Extract with ethyl acetate and wash with brine.
  • Purify via vacuum distillation (bp: 120–125°C at 0.5 mmHg).

Yield: 75–82%

Aldehyde Synthesis Considerations

2-(Thien-2-yl)acetaldehyde is synthesized via oxidation of 2-(thien-2-yl)ethanol using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).

Catalytic Hydrogenation of Nitriles

Hydrogenation of (Thien-2-ylmethyl)(2-thien-2-ylethyl)amine Nitrile

Patent IE53241B1 describes a two-step process involving nitrile intermediates:

  • Nitrile Formation: React 2-(thien-2-yl)ethyl chloride with thien-2-ylmethylamine in acetonitrile using K₂CO₃ (yield: 68%).
  • Hydrogenation: Reduce the nitrile to the primary amine using H₂ (50 psi) and Raney nickel in ethanol (yield: 85%).

Hydrogenation Conditions:

  • Catalyst: Raney nickel (10% w/w)
  • Pressure: 50 psi H₂
  • Temperature: 60°C
  • Time: 6 hours

Overall Yield: 58%

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Purity Key Advantages
Direct Alkylation Thien-2-ylmethylamine + alkyl bromide NaOH, ethanol, reflux 65–72% 90–95% Simplicity, low cost
Reductive Amination Thien-2-ylmethylamine + aldehyde NaBH₃CN, MeOH, rt 75–82% 92–97% High selectivity, mild conditions
Catalytic Hydrogenation Nitrile intermediate H₂, Raney Ni, ethanol 58% 88–93% Avoids halogenated reagents

Industrial-Scale Production Insights

While laboratory methods prioritize selectivity, industrial synthesis emphasizes cost and scalability:

  • Continuous Flow Alkylation: Patent IE53241B1 suggests using tubular reactors to improve heat transfer and reduce reaction time.
  • Catalyst Recycling: Raney nickel from hydrogenation steps is recovered via filtration and reused (3–5 cycles).
  • Solvent Recovery: Ethanol is distilled and recycled, reducing waste.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine, and what experimental parameters are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via reductive amination using aldehydes/ketones and amines with catalysts like Pd/NiO under hydrogen gas (H₂). Critical parameters include:

  • Catalyst loading : 1.1 wt% Pd/NiO (as in analogous syntheses) .
  • Reaction temperature : 25–100°C, depending on substrate reactivity .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Stoichiometry : Excess amine ensures complete conversion .
    Example conditions from analogous syntheses:
Substrate PairCatalystTemp (°C)Time (h)Yield (%)
Thiophene aldehyde + EthylaminePd/NiO251095 (analogous)

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on thiophene proton environments (δ 6.5–7.5 ppm) and ethyl/methyl linkages (δ 2.5–4.0 ppm) .
  • FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) .

Q. How can computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, charge distribution, and thermochemical properties (e.g., ΔfH°gas) using hybrid functionals like B3LYP .
  • Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability .

Advanced Research Questions

Q. How can discrepancies in catalytic efficiency for reductive amination be systematically evaluated?

  • Methodological Answer :

  • Catalyst Screening : Compare Pd/NiO (high activity at 25°C) vs. Ni complexes (higher temps, ~100°C) .
  • Support Effects : Test NiO vs. carbon supports for Pd dispersion and H₂ activation .
  • Kinetic Studies : Use in-situ FT-IR to monitor intermediate formation (e.g., imines) .
  • Contradiction Resolution : Reconcile yield variations by optimizing substrate-to-catalyst ratios and H₂ pressure .

Q. What strategies optimize ligand design for metal coordination complexes using this amine?

  • Methodological Answer :

  • Backbone Modification : Introduce electron-withdrawing groups (e.g., pyridyl) to enhance metal-binding affinity, as seen in Zn(II)-di(2-picolyl)amine complexes .
  • Steric Tuning : Adjust thiophene substituents to balance coordination geometry and catalytic activity .
  • Spectroscopic Validation : Use XAS (X-ray Absorption Spectroscopy) to confirm metal-ligand bond lengths .

Q. How can conflicting thermochemical data (e.g., thermal stability) from different studies be resolved?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres .
  • DSC Calorimetry : Measure ΔrH° and ΔrG° for decomposition pathways .
  • Computational Validation : Cross-check experimental ΔfH°gas with DFT-derived values (error margin <3 kcal/mol) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine
Reactant of Route 2
Reactant of Route 2
N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.